2-Aminobenzyl alcohol
Overview
Description
2-Aminobenzyl alcohol, also known as 2-(Hydroxymethyl)aniline, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a white to light yellow crystalline powder that is very soluble in water . This compound is notable for its bifunctional nature, containing both an amino group and a hydroxyl group, which makes it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
2-Aminobenzyl alcohol, also known as (2-Aminophenyl)methanol, is an experimental small molecule . Its primary target is Complement factor D , a protein involved in the immune system’s complement system. This system is a part of the innate immune response and plays a role in inflammation and defense against some bacterial infections .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo oxidative cyclization with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines . It also undergoes oxidation catalyzed by heterotrimetallic RuMnMn species on the hydrotalcite surface in the presence of O2 to yield 2-aminobenzaldehyde .
Molecular Mechanism
It is known to undergo various chemical reactions, including oxidative cyclization and oxidation . These reactions may influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that it can undergo various chemical reactions, suggesting that its effects may change over time depending on the conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reduction of 2-nitrobenzaldehyde with sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient conversion .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 2-aminobenzaldehyde.
Cyclization: It can be cyclized with ketones in the presence of a ruthenium catalyst and potassium hydroxide to form quinolines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Ruthenium catalyst, oxygen, hydrotalcite surface.
Cyclization: Ruthenium catalyst, potassium hydroxide, dioxane, 80°C.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products:
2-Aminobenzaldehyde: Formed through oxidation.
Quinolines: Formed through cyclization with ketones.
Scientific Research Applications
2-Aminobenzyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminobenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
2-Aminobenzhydrol: Contains an additional hydroxyl group on the benzene ring.
4-Aminobenzyl alcohol: Similar structure but with the amino group in the para position.
Uniqueness: 2-Aminobenzyl alcohol is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its ability to form both hydrogen bonds and covalent bonds makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-aminophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOAVADNIHPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063800 | |
Record name | 2-Aminobenzenemethanol | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Aminobenzyl alcohol | |
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CAS No. |
5344-90-1 | |
Record name | 2-Aminobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5344-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminobenzyl alcohol | |
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Record name | 2-Aminobenzyl alcohol | |
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URL | https://www.drugbank.ca/drugs/DB03058 | |
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Record name | 2-Aminobenzyl alcohol | |
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Record name | Benzenemethanol, 2-amino- | |
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Record name | 2-Aminobenzenemethanol | |
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Record name | 2-aminobenzyl alcohol | |
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Record name | 2-AMINOBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK3AH3NG9C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobenzyl alcohol?
A1: The molecular formula of this compound is C7H9NO, and its molecular weight is 123.15 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the arrangement of hydrogen and carbon atoms in the molecule, respectively. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. []
Q3: What is the significance of this compound in organic synthesis?
A: this compound serves as a valuable starting material in organic synthesis due to its reactive amine and alcohol functional groups. It is widely employed in synthesizing various heterocyclic compounds, particularly quinolines, which are important structural motifs in pharmaceuticals and other biologically active molecules. [, , , , ]
Q4: How is this compound utilized in quinoline synthesis?
A: this compound is a key precursor in various synthetic routes for quinolines. One prominent method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde (generated in situ from this compound) with ketones or aldehydes. [, , , ]
Q5: What alternative methods exist for quinoline synthesis using this compound?
A5: Besides the Friedländer synthesis, other methods utilize this compound for quinoline synthesis, including:
- Oxidative Cyclization: This method involves the reaction of this compound with ketones or aldehydes in the presence of transition metal catalysts, such as ruthenium, rhodium, or palladium, under oxidative conditions. [, , , ]
- Acceptorless Dehydrogenative Coupling (ADC): This approach employs iridium or manganese-based catalysts to promote the dehydrogenative coupling of this compound with alcohols, affording quinolines while releasing hydrogen gas as the sole byproduct. [, , ]
- Hetero-Diels-Alder Cycloaddition: this compound can generate azadienes in situ, which react with alkynes via [4 + 2] cycloaddition, followed by aromatization to yield quinolines. []
Q6: Can this compound be used to synthesize other heterocycles besides quinolines?
A: Yes, this compound is a versatile building block for synthesizing other heterocyclic compounds, such as quinazolines and benzoxazines. [, , , ]
Q7: What are the advantages of using this compound as a starting material in heterocycle synthesis?
A7: Several advantages make this compound attractive for heterocycle synthesis:
Q8: Does this compound exhibit any catalytic properties itself?
A: While this compound is primarily utilized as a building block in organic synthesis, some studies suggest potential catalytic applications. For instance, its polymer derivatives, such as poly(this compound), have been explored for their catalytic activity in various organic reactions. []
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